molecular formula C7H6ClNO3 B1384676 6-Formylpyridine-2-carboxylic acid hydrochloride CAS No. 2059941-86-3

6-Formylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B1384676
CAS No.: 2059941-86-3
M. Wt: 187.58 g/mol
InChI Key: PPJUZRWAOPGTIY-UHFFFAOYSA-N
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Description

6-Formylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H5NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formylpyridine-2-carboxylic acid hydrochloride typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Formylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-Pyridinecarboxylic acid.

    Reduction: 6-Hydroxymethylpyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives.

Scientific Research Applications

6-Formylpyridine-2-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Formylpyridine-2-carboxylic acid hydrochloride involves its ability to participate in various chemical reactions due to the presence of the formyl and carboxylic acid groups. These functional groups can interact with different molecular targets, facilitating reactions such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl group, which makes the pyridine ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    6-Formylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    2-Pyridinecarboxylic acid: Lacks the formyl group, affecting its reactivity and applications.

    6-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a formyl group, altering its chemical properties.

Uniqueness

6-Formylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both formyl and carboxylic acid groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

6-formylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-4H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJUZRWAOPGTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059941-86-3
Record name 6-formylpyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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